molecular formula C17H20N2O B2774346 N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide CAS No. 1436248-68-8

N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide

Cat. No.: B2774346
CAS No.: 1436248-68-8
M. Wt: 268.36
InChI Key: LZBIAULFJKVHQV-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related cyclohexane derivatives have been a significant area of research. For instance, Özer et al. (2009) synthesized and characterized a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their structural properties through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. The cyclohexane ring's conformation and the stabilization of molecular conformation by intramolecular hydrogen bonding were key findings (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalytic Applications

In the realm of catalysis, Wang et al. (2011) demonstrated the use of Pd nanoparticles on a mesoporous graphitic carbon nitride catalyst for the highly selective hydrogenation of phenol and derivatives to cyclohexanone in aqueous media. This work underlines the potential of cyclohexane derivatives in facilitating significant chemical transformations with high efficiency and selectivity (Wang, Yao, Li, Su, & Antonietti, 2011).

Antitumor Activity

Research into the antitumor activity of cyclohexane derivatives has been promising. Iyengar et al. (1999) synthesized a set of 2-cyanoaziridine-1-carboxamides showing activity against various tumor cells, highlighting the therapeutic potential of structurally related compounds (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).

Polyamide Materials

Research on polyamides incorporating cyclohexane structures, as studied by Hsiao et al. (1999), has shown promising results for developing new materials with desirable thermal and mechanical properties. These findings indicate potential applications in advanced material science, especially in creating high-performance polymers (Hsiao, Yang, Wang, & Chuang, 1999).

Mechanism of Action

Target of Action

The primary target of N-(1-Cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the degradation of proteins, particularly in the immune system. It is involved in the processing of antigens for presentation on major histocompatibility complex (MHC) class II molecules, which are crucial for immune responses .

Mode of Action

This compound interacts with its target, Cathepsin S, by inhibiting its activity .

Biochemical Pathways

The inhibition of Cathepsin S by this compound affects the antigen processing pathway. By inhibiting Cathepsin S, the compound prevents the proper processing and presentation of antigens on MHC class II molecules . This can have downstream effects on immune responses, potentially modulating the activity of T cells and other immune cells .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting Cathepsin S and disrupting antigen processing, the compound can potentially alter the activity of immune cells and influence immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-12-17(10-11-17)19-16(20)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,14-15H,6-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBIAULFJKVHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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